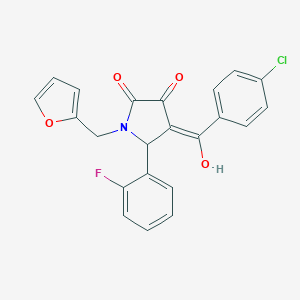![molecular formula C19H21NO6 B357776 [(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid CAS No. 904501-98-0](/img/structure/B357776.png)
[(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen-2-one core, a propanoylamino group, and an acetic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Propanoylamino Group: The propanoylamino group can be introduced via an amide coupling reaction using a suitable amine and a carboxylic acid derivative.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound with acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
[(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core may interact with enzymes or receptors, leading to modulation of their activity. The propanoylamino group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-[4,8-Dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoic acid
- Ethyl 3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate
Uniqueness
[(3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
904501-98-0 |
|---|---|
分子式 |
C19H21NO6 |
分子量 |
359.4g/mol |
IUPAC 名称 |
2-[3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoylamino]acetic acid |
InChI |
InChI=1S/C19H21NO6/c1-11(2)10-25-13-4-5-14-12(3)15(19(24)26-16(14)8-13)6-7-17(21)20-9-18(22)23/h4-5,8H,1,6-7,9-10H2,2-3H3,(H,20,21)(H,22,23) |
InChI 键 |
NDTLXCPFWVDDRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCC(=O)O |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B357693.png)
![6-phenyl-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357698.png)
![4-methyl-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide](/img/structure/B357700.png)
![Ethyl 7-butyl-6-(4-fluorobenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357701.png)
![Ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357703.png)
![4-[7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenyl methyl ether](/img/structure/B357706.png)
![6'-Amino-1,3',5-trimethyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B357709.png)
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B357710.png)
![N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357711.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357712.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357713.png)

![Methyl 4-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate](/img/structure/B357716.png)
![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B357717.png)
